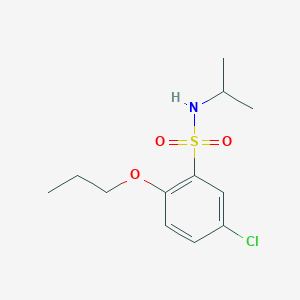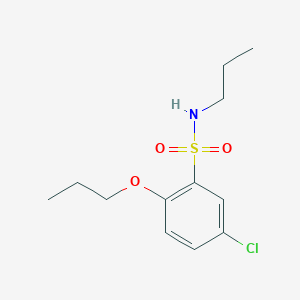![molecular formula C20H28N2O4S B272675 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272675.png)
2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol, also known as BNP-7787, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mécanisme D'action
The exact mechanism of action of 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol is not fully understood, but it is thought to act by binding to and inactivating reactive metabolites produced by chemotherapy drugs. These metabolites can cause damage to normal tissues, leading to side effects such as nausea, vomiting, and hair loss. By inactivating these metabolites, 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol can protect normal tissues from their toxic effects.
Biochemical and Physiological Effects:
In addition to its protective effects against chemotherapy-induced toxicity, 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol has been shown to have a variety of other biochemical and physiological effects. These include antioxidant and anti-inflammatory properties, as well as the ability to enhance the immune response. 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol has also been shown to inhibit the growth of cancer cells in vitro and in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol in lab experiments is its ability to protect normal tissues from the toxic effects of chemotherapy drugs. This can allow researchers to use higher doses of chemotherapy drugs, which may enhance their effectiveness against cancer cells. However, one limitation of using 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol is that it may interfere with the activity of some chemotherapy drugs, reducing their effectiveness.
Orientations Futures
There are several future directions for research on 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol. One area of interest is the development of new chemotherapy drugs that can be used in combination with 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol to enhance their effectiveness against cancer cells. Another area of interest is the use of 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol and its effects on normal tissues and cancer cells.
Méthodes De Synthèse
The synthesis method for 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol involves a series of chemical reactions. The starting material is 4-butoxy-1-naphthalenesulfonyl chloride, which is reacted with piperazine to form the intermediate 4-butoxy-1-naphthalenesulfonamide piperazine. This intermediate is then reacted with ethylene oxide to form the final product, 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol.
Applications De Recherche Scientifique
2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol has been extensively studied for its potential use in cancer treatment. It has been shown to protect normal tissues from the toxic effects of chemotherapy drugs, while enhancing the effectiveness of these drugs against cancer cells. 2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its protective effects.
Propriétés
Nom du produit |
2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol |
|---|---|
Formule moléculaire |
C20H28N2O4S |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
2-[4-(4-butoxynaphthalen-1-yl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H28N2O4S/c1-2-3-16-26-19-8-9-20(18-7-5-4-6-17(18)19)27(24,25)22-12-10-21(11-13-22)14-15-23/h4-9,23H,2-3,10-16H2,1H3 |
Clé InChI |
CYKXZVVRQIGPIG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)CCO |
SMILES canonique |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)



![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)
![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)



![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)